molecular formula C18H23NO4S B2365360 N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1396687-23-2

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2365360
CAS No.: 1396687-23-2
M. Wt: 349.45
InChI Key: YMENQFFEQYOCPY-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound is characterized by its unique structure, which includes a hydroxy-phenylpropyl group and a methoxy-dimethylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-3-phenylpropylamine with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide moiety can also play a role in binding to proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzenesulfonamide
  • N-(3-hydroxy-3-phenylpropyl)-4,5-dimethylbenzenesulfonamide
  • N-(3-hydroxy-3-phenylpropyl)-2,4-dimethoxybenzenesulfonamide

Uniqueness

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-13-11-17(23-3)18(12-14(13)2)24(21,22)19-10-9-16(20)15-7-5-4-6-8-15/h4-8,11-12,16,19-20H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMENQFFEQYOCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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